![molecular formula C21H23N3O3 B14142318 2-(3,4-dimethoxyphenyl)-N'-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B14142318.png)
2-(3,4-dimethoxyphenyl)-N'-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethoxyphenyl)-N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a dimethoxyphenyl group with an indole moiety, linked through an acetohydrazide bridge. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Hydrazide Intermediate: The initial step involves the reaction of 3,4-dimethoxyphenylacetic acid with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: The hydrazide intermediate is then subjected to a condensation reaction with 1,2-dimethyl-1H-indole-3-carbaldehyde under acidic or basic conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dimethoxyphenyl)-N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-(3,4-Dimethoxyphenyl)-N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)ethanol
- 2-(3,4-Dimethoxyphenyl)acetic acid
- 2-(3,4-Dimethoxyphenyl)acetaldehyde
Uniqueness
Compared to similar compounds, 2-(3,4-dimethoxyphenyl)-N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C21H23N3O3 |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
2-(3,4-dimethoxyphenyl)-N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H23N3O3/c1-14-17(16-7-5-6-8-18(16)24(14)2)13-22-23-21(25)12-15-9-10-19(26-3)20(11-15)27-4/h5-11,13H,12H2,1-4H3,(H,23,25)/b22-13+ |
Clé InChI |
AOXYZBFFMRPJNH-LPYMAVHISA-N |
SMILES isomérique |
CC1=C(C2=CC=CC=C2N1C)/C=N/NC(=O)CC3=CC(=C(C=C3)OC)OC |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1C)C=NNC(=O)CC3=CC(=C(C=C3)OC)OC |
Solubilité |
17.8 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


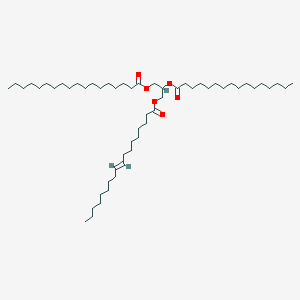
![methyl 3-[[2-[[2-[[amino-[1-[2-[[3,3-dimethyl-2-[[(E)-4-methylpent-2-enoyl]amino]butanoyl]amino]-3-methylbutanoyl]-3,4-dimethylpyrrolidin-2-yl]methylidene]amino]acetyl]amino]-3-phenylbutanoyl]amino]-3-(1,3-thiazol-2-yl)propanoate](/img/structure/B14142240.png)
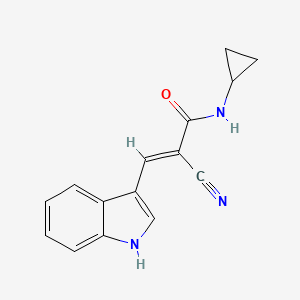
![6-Benzyl-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14142249.png)
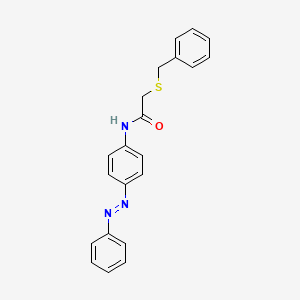
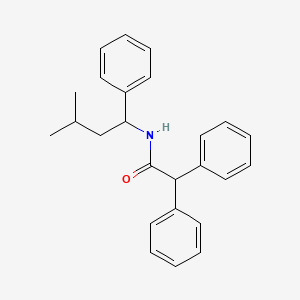
![[3-(Pyridin-4-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B14142263.png)
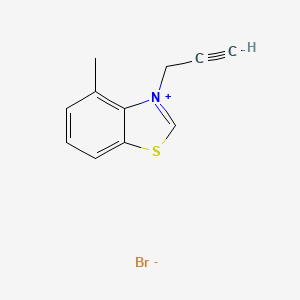

![methyl 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-formyl-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B14142298.png)
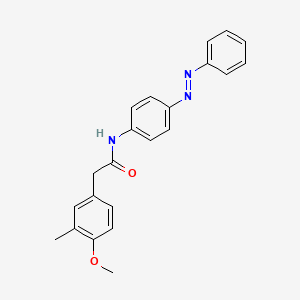
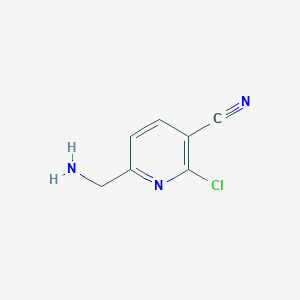

![N-[1-(Ethylsulfanyl)-2-methylpropyl]-N'-(2-fluorophenyl)-N-methylurea](/img/structure/B14142322.png)
